molecular formula C8H9NO2S B1325359 2-(Pyridin-4-ylsulfanyl)propanoic acid

2-(Pyridin-4-ylsulfanyl)propanoic acid

Cat. No.: B1325359
M. Wt: 183.23 g/mol
InChI Key: DTMCADFWIVLKJI-UHFFFAOYSA-N
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Description

2-(Pyridin-4-ylsulfanyl)propanoic acid (CAS 56201-89-9) is a chemical compound with the molecular formula C8H9NO2S and a molecular weight of 183.23 g/mol . It serves as a valuable heterocyclic building block in organic and medicinal chemistry research. Compounds featuring a pyridine ring linked to a propanoic acid via a sulfanyl (thioether) bridge are of significant interest in antimicrobial research . Recent studies highlight the antimycobacterial potential of pyridine-carbohydrazide derivatives, demonstrating potent activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria like M. kansasii , with some derivatives exhibiting minimum inhibitory concentrations (MICs) as low as ≤0.25 µM . The incorporation of pyridine and propionic acid motifs is a recognized strategy in drug discovery, as these scaffolds are present in molecules with a wide range of biological activities . Researchers utilize this compound as a key synthetic intermediate to develop novel bioactive molecules. It is strictly for research and further manufacturing applications, and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

2-pyridin-4-ylsulfanylpropanoic acid

InChI

InChI=1S/C8H9NO2S/c1-6(8(10)11)12-7-2-4-9-5-3-7/h2-6H,1H3,(H,10,11)

InChI Key

DTMCADFWIVLKJI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)SC1=CC=NC=C1

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyridine compounds, including 2-(Pyridin-4-ylsulfanyl)propanoic acid, exhibit significant anticancer properties. These compounds have been evaluated for their cytotoxic effects on various cancer cell lines. For instance, studies have shown that specific derivatives demonstrate moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cardiac cells . The mechanism of action often involves the inhibition of key enzymes related to tumor growth, such as nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways, which are crucial for cancer cell metabolism .

Antimicrobial and Antiviral Properties
The compound has also been investigated for its antimicrobial and antiviral activities. Certain pyridine derivatives have shown efficacy against a range of pathogens, including bacteria and viruses. This is particularly relevant in the development of new antibiotics and antiviral medications as resistance to existing drugs increases .

Agricultural Biotechnology

Plant Growth Regulation
In agricultural applications, this compound has been explored for its potential as a plant growth regulator. Studies have indicated that synthetic low molecular weight heterocyclic compounds can enhance vegetative growth in crops such as maize (Zea mays L.) by mimicking the action of natural phytohormones like auxins and cytokinins . This application is particularly promising in improving crop yields and stress resistance.

Enhancement of Photosynthetic Processes
Research has demonstrated that certain derivatives can positively influence photosynthetic efficiency by increasing chlorophyll content and enhancing photosynthetic pigment synthesis in plants . This effect contributes to improved growth rates and overall plant health.

Biochemical Research

Biochemical Pathway Studies
The compound is utilized in biochemical research to study metabolic pathways involving sulfur-containing compounds. Its structure allows researchers to investigate the role of sulfhydryl groups in enzymatic reactions and cellular signaling processes. This research is vital for understanding metabolic disorders and developing therapeutic strategies .

Molecular Docking Studies
Molecular docking studies involving this compound have been conducted to predict its interaction with various biological targets. These studies provide insights into the binding affinities and specific interactions at the molecular level, aiding in the design of more effective derivatives for therapeutic purposes .

Case Studies

Study Focus Findings Reference
Anticancer ActivityModerate cytotoxicity against ovarian cancer cells; limited toxicity towards healthy cells.
Antimicrobial PropertiesEffective against multiple bacterial strains; potential for new antibiotic development.
Plant Growth RegulationEnhanced growth in maize; increased chlorophyll content and photosynthetic efficiency.
Biochemical PathwaysInvestigated role in sulfur metabolism; insights into metabolic disorders.
Molecular DockingPredicted interactions with key enzymes; aids in derivative design for enhanced efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmaceutical and Agrochemical Contexts

Several propanoic acid derivatives share structural similarities with 2-(Pyridin-4-ylsulfanyl)propanoic acid, differing primarily in substituents and functional groups. Key examples include:

Table 1: Structural and Functional Comparison
Compound Name Substituent at Position 2 Functional Group Key Applications Reference
This compound Pyridin-4-ylsulfanyl Thioether Research (e.g., enzyme inhibition)
Haloxyfop (herbicide) 4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy Ether Herbicide (ACCase inhibitor)
Fluazifop (herbicide) 4-((5-(Trifluoromethyl)-2-pyridinyl)oxy)phenoxy Ether Herbicide (ACCase inhibitor)
Patent compound (EP00342850) Cyclohexane-carboxylic acid ester Ester Pharmaceutical (enzyme/protease inhibition)
Key Observations :
  • This may influence membrane permeability in biological systems . Ester-containing derivatives (e.g., patent compounds in ) exhibit higher hydrolytic lability compared to thioethers or ethers, affecting their metabolic stability .
  • Pyridine Substituent Effects :

    • The 4-pyridinyl position in the target compound may enhance hydrogen-bonding interactions with biological targets compared to 2- or 3-pyridinyl substituents in herbicides like haloxyfop .
    • Trifluoromethyl and chloro groups in agrochemical analogs improve herbicidal activity by increasing electrophilicity and resistance to metabolic degradation .
Table 2: Inferred Properties
Property This compound Haloxyfop Fluazifop
pKa (propanoic acid group) ~4.8 (estimated, similar to propanoic acid) ~3.5 (lower due to electron-withdrawing substituents) ~3.6
LogP (lipophilicity) Moderate (thioether enhances solubility) High (CF3 groups increase hydrophobicity) High
Bioactivity Potential enzyme inhibition (research stage) Herbicidal (ACCase inhibition) Herbicidal (ACCase inhibition)
  • Bioactivity Context: Haloxyfop and fluazifop are acetyl-CoA carboxylase (ACCase) inhibitors, critical for lipid biosynthesis in grasses. Their ether-linked pyridinyl-phenoxy groups optimize target binding . The thioether group in this compound may confer unique binding modes in enzyme inhibition, though specific targets remain unexplored in the provided evidence .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-(Pyridin-4-ylsulfanyl)propanoic acid, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves coupling a pyridin-4-ylthiol derivative with a propanoic acid precursor. Key steps include nucleophilic substitution or thiol-ene reactions. AI-powered retrosynthesis tools (e.g., Reaxys, Pistachio) can predict feasible routes by analyzing analogous compounds like 2-(4-ethylphenyl)propanoic acid . Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst) based on sulfur nucleophile reactivity and pyridine ring stability. For example, anhydrous conditions may prevent hydrolysis of intermediates.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the sulfanyl linkage and pyridine ring substitution pattern. Compare chemical shifts with structurally related compounds (e.g., 2-(4-methylphenyl)propanoic acid, δ 1.5–2.5 ppm for methyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C8_8H9_9NO2_2S, expected [M+H]+^+ = 196.0433). Fragmentation patterns differentiate regioisomers.
  • IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) and pyridine ring vibrations (~1600 cm1^{-1}) .

Q. How can researchers determine the purity of this compound and identify common impurities?

  • Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against reference standards. Impurities may arise from incomplete sulfur coupling (e.g., unreacted pyridin-4-thiol) or oxidation byproducts. Pharmacopeial guidelines for related propanoic acid derivatives recommend ≤0.1% impurity thresholds .

Advanced Questions

Q. How can computational methods optimize the synthesis of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in sulfur coupling reactions.
  • Molecular Docking : Screen derivatives for binding affinity to target proteins (e.g., enzymes involved in inflammation) using software like AutoDock Vina.
  • Retrosynthesis AI : Platforms like Pistachio leverage databases of >40 million reactions to propose novel routes for functionalized analogs .

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., pKa, solubility) of this compound?

  • Methodological Answer :

  • Standardized Protocols : Measure pKa via potentiometric titration in aqueous buffer (e.g., 0.1 M KCl) at 25°C. Compare results with structurally similar acids (e.g., 2-(p-anisyl)propanoic acid, pKa = 4.69) .
  • Solubility Studies : Use shake-flask methods with HPLC quantification. Adjust pH to exploit ionization states (e.g., higher solubility at pH > pKa).
  • Computational Predictors : Tools like ACD/Labs or MarvinSuite estimate properties from molecular descriptors when experimental data is conflicting .

Q. How can researchers investigate the biological activity of this compound in cellular models?

  • Methodological Answer :

  • In Vitro Assays : Test inhibition of cyclooxygenase (COX) enzymes using fluorometric kits (e.g., Cayman Chemical). Include positive controls like ibuprofen (IC50_{50} ~10 μM) .
  • Membrane Interaction Studies : Use fluorescence anisotropy to assess compound effects on lipid bilayer fluidity, referencing methods for 2-(hexadecanoylamino)propanoic acid .
  • Cytotoxicity Screening : Employ MTT assays in HEK-293 or HepG2 cells to establish safe concentration ranges (<100 μM) .

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